molecular formula C13H19ClN2O2S B5770762 N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea

N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea

Cat. No. B5770762
M. Wt: 302.82 g/mol
InChI Key: PQEBHBVNPDENKZ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, also known as CTUI, is a chemical compound that has been widely studied for its potential applications in scientific research. CTUI belongs to the class of thioureas, which are organic compounds that contain a sulfur atom attached to a carbon atom that is also bonded to a nitrogen atom.

Scientific Research Applications

N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and immunology. In cancer research, N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth of tumor cells by inducing apoptosis, which is a type of programmed cell death. N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has also been studied for its potential use as a biomarker for cancer diagnosis and prognosis.
In neuroscience, N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have anxiolytic and antidepressant effects in animal models, which suggest its potential use in the treatment of anxiety and depression. N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has also been studied for its potential use as a tool for studying the function of GABA receptors, which are important targets for drugs that treat anxiety and epilepsy.
In immunology, N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea involves its interaction with various molecular targets such as GABA receptors, voltage-gated calcium channels, and cytokine receptors. N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to bind to the benzodiazepine site of GABA receptors, which results in the enhancement of GABAergic neurotransmission. This leads to the anxiolytic and antidepressant effects of N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea.
N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has also been shown to inhibit the activity of voltage-gated calcium channels, which are important for the regulation of neuronal excitability. This results in the inhibition of neurotransmitter release and the suppression of neuronal activity.
In addition, N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to inhibit the activation of cytokine receptors, which results in the suppression of the immune response. This suggests its potential use in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea depend on its molecular targets and the dose used. In general, N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory and immunomodulatory effects. N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has also been shown to have antitumor effects by inducing apoptosis in tumor cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea in lab experiments include its high potency, selectivity, and specificity for its molecular targets. N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, the limitations of using N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea in lab experiments include its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea. One direction is to further investigate its potential applications in cancer research, neuroscience, and immunology. Another direction is to explore its potential use as a tool for studying the function of GABA receptors and other molecular targets. Additionally, future research could focus on developing more potent and selective analogs of N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, as well as improving its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with tert-butyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, which results in the formation of N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea as a white crystalline solid. The yield of N-(tert-butyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea can be improved by using a solvent such as dimethylformamide and by optimizing the reaction conditions such as temperature and reaction time.

properties

IUPAC Name

1-tert-butyl-3-(4-chloro-2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-13(2,3)16-12(19)15-9-7-10(17-4)8(14)6-11(9)18-5/h6-7H,1-5H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBHBVNPDENKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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